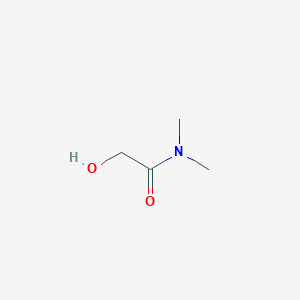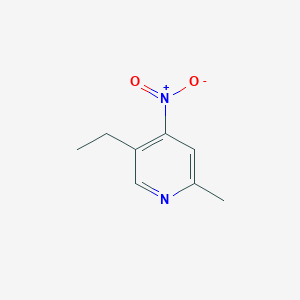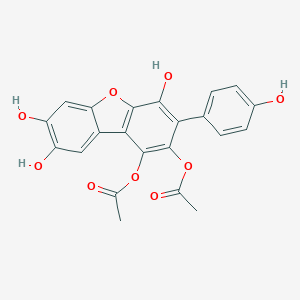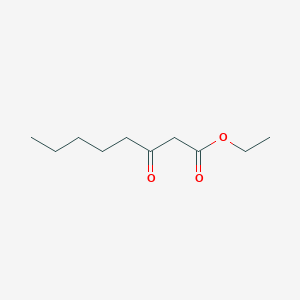
3-Phenyl-2,4-quinolinediol
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4-hydroxyquinolin-2(1H)-one typically involves the condensation of aniline derivatives with β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinolinone structure. Common reagents used in this synthesis include aniline, β-ketoesters, and catalysts such as p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of 3-phenyl-4-hydroxyquinolin-2(1H)-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
反応の種類
3-フェニル-4-ヒドロキシキノリン-2(1H)-オンは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は酸化されてキノン誘導体を形成することができます。
還元: カルボニル基は還元されてヒドロキノリン誘導体を形成することができます。
置換: フェニル環は求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬が、酸性条件下で使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬が、穏やかな条件下で使用されます。
置換: ハロゲンやニトロ基などの求電子試薬が、塩化鉄(III)や塩化アルミニウムなどの触媒の存在下で使用されます。
生成される主な生成物
酸化: キノン誘導体。
還元: ヒドロキノリン誘導体。
置換: ハロゲン化またはニトロ化されたキノリンオン。
4. 科学研究への応用
3-フェニル-4-ヒドロキシキノリン-2(1H)-オンは、科学研究においてさまざまな応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 生体受容体や酵素との相互作用について研究されています。
医学: 神経疾患における治療薬としての可能性について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
3-phenyl-4-hydroxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential as a therapeutic agent in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-フェニル-4-ヒドロキシキノリン-2(1H)-オンの作用機序は、N-メチル-D-アスパラギン酸受容体複合体のグリシン部位への結合にあります。この結合は受容体の活性を阻害し、興奮性神経伝達の減少につながります。 分子標的は受容体のグリシン結合ドメインであり、関与する経路はシナプス可塑性の調節と神経保護に関連しています .
類似化合物との比較
類似化合物
- 3-(アリールメチル)-4-ヒドロキシキノリン-2(1H)-オン
- 3-(アリールオキシ)-4-ヒドロキシキノリン-2(1H)-オン
独自性
3-フェニル-4-ヒドロキシキノリン-2(1H)-オンは、N-メチル-D-アスパラギン酸受容体複合体のグリシン部位において特異的な拮抗作用を示すため、ユニークな化合物です。 この選択性により、受容体の神経プロセスにおける役割を研究し、潜在的な治療薬を開発するための貴重な化合物となっています .
特性
IUPAC Name |
4-hydroxy-3-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-15(18)13(14)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNISVGSZMGXKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164221 | |
| Record name | 3-Phenyl-2,4-quinolinediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727199 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14933-29-0 | |
| Record name | 3-Phenyl-2,4-quinolinediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC16582 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-2,4-quinolinediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYL-2,4-QUINOLINEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98SFL4LU2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Methylthio)phenoxy]ethylamine](/img/structure/B178387.png)


![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)
![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)







